molecular formula C22H20ClFN2O6 B3851925 6-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one oxalate

6-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one oxalate

Cat. No. B3851925
M. Wt: 462.9 g/mol
InChI Key: XTZPSEYPWGATQF-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-4-one, which is a heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . Chroman-4-one is structurally similar to chromone, but the absence of a double bond between C-2 and C-3 in chroman-4-one results in significant variations in biological activities .


Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives generally consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B) .


Chemical Reactions Analysis

Chromen-4-one derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, depending on the functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives can vary widely depending on the specific compound and its functional groups. For example, 2-(4-Chlorophenyl)-6-fluoro-4H-chromen-4-one has a molecular weight of 274.674 Da .

Mechanism of Action

The mechanism of action of chromen-4-one derivatives can vary widely depending on the specific compound and its functional groups. Some chroman-4-one analogs have shown antiparasitic activity by targeting pteridine reductase-1 .

Future Directions

Given the wide range of biological activities exhibited by chromen-4-one derivatives, more research is needed to synthesize novel chromanone analogs and investigate their potential therapeutic applications .

properties

IUPAC Name

6-chloro-3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]chromen-4-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2.C2H2O4/c21-15-5-6-19-16(11-15)20(25)14(13-26-19)12-23-7-9-24(10-8-23)18-4-2-1-3-17(18)22;3-1(4)2(5)6/h1-6,11,13H,7-10,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZPSEYPWGATQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=COC3=C(C2=O)C=C(C=C3)Cl)C4=CC=CC=C4F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one oxalate
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6-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one oxalate
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6-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one oxalate
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6-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one oxalate
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6-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one oxalate
Reactant of Route 6
6-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one oxalate

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